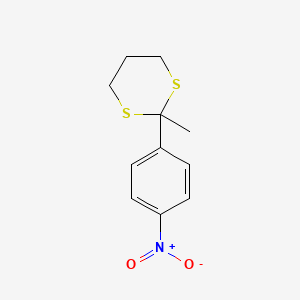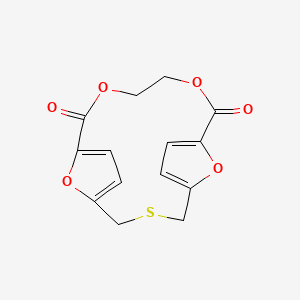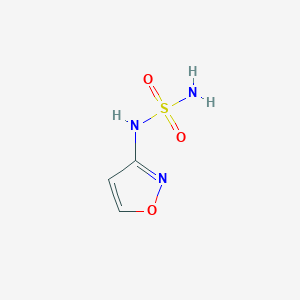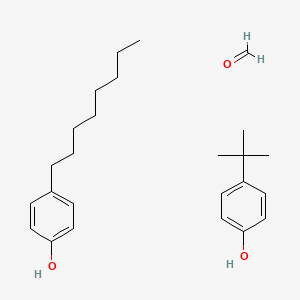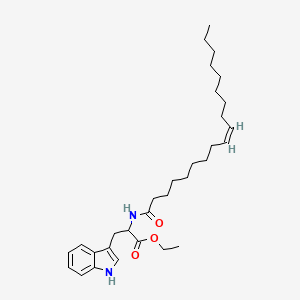![molecular formula C20H35NO8S B14459966 2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate CAS No. 73245-94-0](/img/structure/B14459966.png)
2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[221]heptanyl]methanesulfonate is a complex organic compound with a unique structure that combines both ester and quaternary ammonium functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate typically involves multiple steps. The initial step often includes the preparation of the ester intermediate, which is then reacted with a quaternary ammonium compound under specific conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production .
化学反応の分析
Types of Reactions
2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The quaternary ammonium group can be reduced under specific conditions.
Substitution: The ester and ammonium groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydroxide ions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ester group yields carboxylic acids, while nucleophilic substitution can lead to the formation of various substituted derivatives .
科学的研究の応用
2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate involves its interaction with specific molecular targets and pathways. The quaternary ammonium group can interact with negatively charged biomolecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of ester and quaternary ammonium functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
特性
CAS番号 |
73245-94-0 |
|---|---|
分子式 |
C20H35NO8S |
分子量 |
449.6 g/mol |
IUPAC名 |
2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C10H20NO4.C10H16O4S/c1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h8H,6-7H2,1-5H3;7H,3-6H2,1-2H3,(H,12,13,14)/q+1;/p-1/t;7?,10-/m.1/s1 |
InChIキー |
GMERPXMYCAJLSY-FHIDHQGESA-M |
異性体SMILES |
CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C |
正規SMILES |
CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


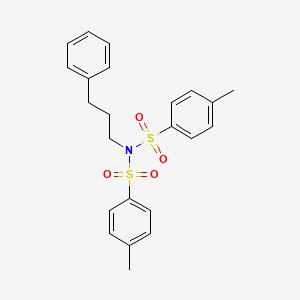
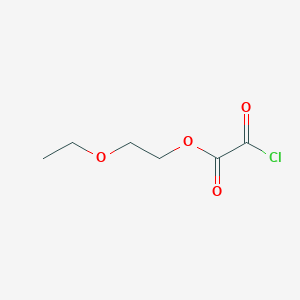
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)

![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
